Tert-butyl 2-acetyl-4-oxopentanoate
Overview
Description
Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound with the molecular formula C11H18O4 . It belongs to the ester group and is used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-acetyl-4-oxopentanoate is characterized by its molecular formula C11H18O4 . The InChI string representation of its structure is InChI=1S/C9H16O3/c1-7 (10)5-6-8 (11)12-9 (2,3)4/h5-6H2,1-4H3
. The Canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C
.
Physical And Chemical Properties Analysis
Tert-butyl 2-acetyl-4-oxopentanoate has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 5 rotatable bonds . The exact mass and monoisotopic mass are 172.109944368 g/mol . The topological polar surface area is 43.4 Ų . It has 12 heavy atoms . The complexity of the molecule is computed to be 177 .
Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 2-acetyl-4-oxopentanoate and its derivatives are involved in various chemical synthesis processes. For instance, it is used in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in heterocyclic annulation and cyclization reactions (Fox & Ley, 2003). Similarly, it is used in the synthesis of fluoropropanamido-containing compounds for tumor positron emission tomography imaging (Liu et al., 2017).
Environmental and Material Science
In the field of environmentally friendly materials, tert-butyl 2-acetyl-4-oxopentanoate derivatives are utilized in the production of biocompatible polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced using tert-butyl 3,4-epoxybutanoate and carbon dioxide (Tsai et al., 2016).
Analytical Chemistry
In analytical chemistry, tert-butyl 2-acetyl-4-oxopentanoate derivatives are explored in various studies. One such application is in the development of fluorescent probes for Zn2+ ions, where Schiff base and amino acid derivatives enhance fluorescent emission intensity significantly upon binding to Zn2+ (Berrones-Reyes et al., 2019).
Pharmaceutical Research
In pharmaceutical research, the compound is used as a precursor for synthesizing statin-class drugs, illustrating its potential in drug development processes (Tsai et al., 2016).
Material Properties and Synthesis
Tert-butyl 2-acetyl-4-oxopentanoate also plays a role in the synthesis of high energy density materials. Its derivatives are studied for their spectral characterization, crystal structure, and thermal behavior, contributing to the development of materials with specific properties (Kalaivani et al., 2012).
properties
IUPAC Name |
tert-butyl 2-acetyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMKNSLGLXNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-acetyl-4-oxopentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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